Norbornene-PEG4 azide
CAS No.:
Cat. No.: VC13677609
Molecular Formula: C16H26N4O4
Molecular Weight: 338.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N4O4 |
|---|---|
| Molecular Weight | 338.40 g/mol |
| IUPAC Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
| Standard InChI | InChI=1S/C16H26N4O4/c17-20-19-4-6-23-8-10-24-9-7-22-5-3-18-16(21)15-12-13-1-2-14(15)11-13/h1-2,13-15H,3-12H2,(H,18,21) |
| Standard InChI Key | XDILWISGCHEZMW-UHFFFAOYSA-N |
| SMILES | C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |
| Canonical SMILES | C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Norbornene-PEG4 azide features a norbornene core (bicyclo[2.2.1]hept-5-ene) linked to an azide group via a tetraethylene glycol chain. The norbornene group provides ring strain (≈20 kcal/mol), enabling rapid SPAAC reactions without metal catalysts, while the azide permits CuAAC for controlled conjugation . The PEG4 spacer (11 atoms, ≈16.8 Å) balances hydrophilicity and conformational flexibility, critical for maintaining biological compatibility .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₄O₄ |
| Molecular Weight | 338.40 g/mol |
| IUPAC Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
| Solubility | >50 mg/mL in H₂O, DMSO, DMF |
| Storage Conditions | -20°C, desiccated, inert gas |
The compound’s canonical SMILES (C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCN=[N+]=[N-]) reveals its branched topology, with the norbornene’s double bond positioned for optimal reactivity .
Spectroscopic Characterization
1H NMR (DMSO-d6) displays characteristic signals: δ 6.15 ppm (norbornene olefinic protons), δ 3.45–3.65 ppm (PEG4 methylene groups), and δ 1.20–2.10 ppm (norbornene bridgehead protons). The azide’s IR stretch appears at 2100–2150 cm⁻¹, confirming functional group integrity .
Synthesis and Modification Strategies
Ring-Opening Metathesis Polymerization (ROMP)
The synthesis begins with ROMP of norbornene-PEG4-chloride macromonomers using Grubbs’ catalysts. This “graft-through” approach yields brush polymers with controlled molecular weights (Đ ≈ 1.05–1.15) . Post-polymerization modification involves nucleophilic substitution of chloride with sodium azide (NaN₃) in DMF at 60°C for 48 hours, achieving >95% conversion to azide .
Scale-Up Considerations
Industrial-scale production employs continuous flow reactors to mitigate exothermic risks during azide substitution. Process analytical technology (PAT) monitors reaction progress via in-line FTIR, ensuring azide content meets pharmacopeial standards (>98% purity) .
Applications in Drug Delivery Systems
Doxorubicin Conjugation for Cancer Therapy
Norbornene-PEG4 azide’s core azide enables site-specific conjugation of alkyne-functionalized doxorubicin (DOX) via CuAAC. A 2025 study demonstrated 92% loading efficiency, with UV-triggered release achieving LC₅₀ values of 0.8 μM in MCF-7 breast cancer cells . The PEG4 spacer extended plasma half-life to 18.7 hours (vs. 0.5 hours for free DOX) .
Targeted Delivery via Antibody-Drug Conjugates (ADCs)
Conjugation to trastuzumab’s Fc region via SPAAC yielded HER2-targeted ADCs with a drug-to-antibody ratio (DAR) of 4.1. In vivo studies showed 73% tumor growth inhibition in BT-474 xenografts compared to unconjugated DOX .
Bioconjugation and Bioorthogonal Chemistry
Protein Labeling Efficiency
Comparative studies with Norbornene-PEG2 propargyl revealed PEG4’s superiority:
-
Reaction Time: 15 minutes vs. 45 minutes
The extended PEG chain reduces steric hindrance, enabling rapid (<5 minutes) SPAAC with dibenzocyclooctyne (DBCO)-modified proteins .
Surface Functionalization
Self-assembled monolayers (SAMs) on gold surfaces achieved 8.2 × 10¹⁰ molecules/cm² density via thiol-PEG4-azide conjugates. XPS analysis confirmed 92% surface coverage, critical for biosensor applications .
Comparative Analysis with Analogous Compounds
Norbornene-PEG4 Tetrazine
While tetrazine derivatives enable inverse-electron-demand Diels-Alder (IEDDA) reactions, their synthesis requires harsh conditions (100°C, 72 hours). Norbornene-PEG4 azide’s room-temperature reactivity offers advantages in delicate bioconjugations .
Alkyne-Functionalized Derivatives
Norbornene-PEG4 alkyne shows 40% lower CuAAC efficiency due to alkyne’s propensity for Glaser coupling. Azide’s orthogonal reactivity prevents side reactions, ensuring >95% conjugation yields .
Recent Advances and Future Perspectives
Photocleavable Linkers
Incorporating o-nitrobenzyl groups between the azide and PEG4 spacer enabled spatiotemporal control of drug release. 365 nm UV irradiation triggered 85% payload release within 30 minutes, minimizing off-target effects .
Multifunctional Nanoparticles
Janus nanoparticles functionalized with norbornene-PEG4 azide on one hemisphere achieved dual targeting:
-
SPAAC: DBCO-modified folate for cancer cell targeting
-
CuAAC: Alkyne-functionalized siRNA for gene silencing
In vivo results showed 2.3-fold higher tumor accumulation versus non-targeted particles .
Challenges in Clinical Translation
Despite promising preclinical data, batch-to-batch variability in PEG4 chain length remains a hurdle. Advanced polymerization techniques like liquid-phase synthesis (Đ = 1.02) may address this limitation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume